

Synonyms and alternative names for 2-Bromopropane.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromopropane

Cat. No.: B125204

[Get Quote](#)

2-Bromopropane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-bromopropane**, also known as isopropyl bromide, a versatile reagent in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document outlines its chemical identity, physical and spectroscopic properties, detailed experimental protocols for its synthesis and purification, and its application in a key synthetic transformation.

Synonyms and Alternative Names

2-Bromopropane is known by a variety of names in scientific literature and chemical catalogs. Proper identification is crucial for safety and procurement.

Type	Name/Identifier
IUPAC Name	2-Bromopropane[1]
Common Names	Isopropyl bromide[2], sec-Propyl bromide[1]
CAS Number	75-26-3[2]
EC Number	200-855-1[2]
UN Number	2344[2]
RTECS Number	TX4111000[2]
ChEMBL ID	CHEMBL451810[1]
PubChem CID	6358[1]
Other Synonyms	2-Propyl bromide, Isopropylbromide, i-Propyl bromide, i-PrBr[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **2-bromopropane** is essential for its handling, reaction setup, and characterization.

Physical Properties

Property	Value	Conditions
Molecular Formula	C ₃ H ₇ Br	
Molecular Weight	122.99 g/mol	
Appearance	Colorless liquid	
Boiling Point	59-60 °C	
Melting Point	-89.0 °C	
Density	1.31 g/mL	at 20 °C
Refractive Index (n _D)	1.4251	at 20 °C
Solubility in Water	3.18 g/L	at 20 °C
Solubility in Organic Solvents	Miscible with alcohol, ether, chloroform, and benzene.	
Vapor Pressure	224 hPa	at 20 °C
Flash Point	-8 °C	

Spectroscopic Data

Spectroscopy	Data
¹ H NMR	δ (ppm): 4.2 (septet, 1H, -CHBr-), 1.7 (d, 6H, 2 x -CH ₃)
¹³ C NMR	δ (ppm): 45.4 (-CHBr-), 28.5 (-CH ₃)
Infrared (IR)	ν (cm ⁻¹): 2975-2845 (C-H stretch), 1470-1370 (C-H bend), 1175-1140 (C-C stretch), ~550 (C-Br stretch)[3]
Mass Spectrometry (MS)	m/z: 122/124 (M ⁺ , Br isotopes), 43 (isopropyl cation)

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the successful synthesis and application of **2-bromopropane** in a laboratory setting.

Synthesis of 2-Bromopropane from Isopropanol

This protocol details the synthesis of **2-bromopropane** via the nucleophilic substitution of isopropanol using hydrobromic acid, generated in situ from sodium bromide and sulfuric acid.

[4]

Materials:

- Isopropanol
- Sodium bromide (NaBr)
- Concentrated sulfuric acid (H_2SO_4)
- Water
- 10% Sodium carbonate (Na_2CO_3) solution
- Anhydrous calcium chloride (CaCl_2)
- Ice bath
- Round-bottom flask with a reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a round-bottom flask, combine sodium bromide and water.
- Add isopropanol to the flask and cool the mixture in an ice bath.
- Slowly add concentrated sulfuric acid dropwise with constant stirring, ensuring the temperature remains low.

- Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1 hour.
- After reflux, distill the crude **2-bromopropane** from the reaction mixture.
- Transfer the distillate to a separatory funnel and wash sequentially with water, 10% sodium carbonate solution, and finally with water again.
- Separate the organic layer and dry it over anhydrous calcium chloride.
- Perform a final distillation, collecting the fraction boiling at 59-60 °C.

Purification of Crude 2-Bromopropane

This protocol describes the purification of crude **2-bromopropane** to remove unreacted starting materials, acid impurities, and byproducts.

Materials:

- Crude **2-bromopropane**
- Water
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or calcium chloride (CaCl_2)
- Separatory funnel
- Erlenmeyer flask
- Distillation apparatus

Procedure:

- Transfer the crude **2-bromopropane** to a separatory funnel.

- Wash the organic layer with an equal volume of water to remove the bulk of water-soluble impurities.
- Carefully wash with saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently to release any pressure from CO₂ evolution.
- Wash with brine to aid in the removal of dissolved water from the organic layer.
- Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
- Add a suitable drying agent (e.g., anhydrous MgSO₄) and swirl the flask. Allow it to stand for 10-15 minutes.
- Filter the dried **2-bromopropane** into a distillation flask.
- Set up for simple distillation and collect the purified product at its boiling point of 59-60 °C.

Grignard Reagent Formation and Reaction

This protocol details the formation of isopropylmagnesium bromide and its subsequent reaction with an aldehyde (p-tolualdehyde) as a representative example of its use in carbon-carbon bond formation.[5]

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- **2-Bromopropane**
- p-Tolualdehyde
- 1M Phosphoric acid (H₃PO₄)
- 5% Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (brine) solution

- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with reflux condenser and addition funnel
- Ice bath

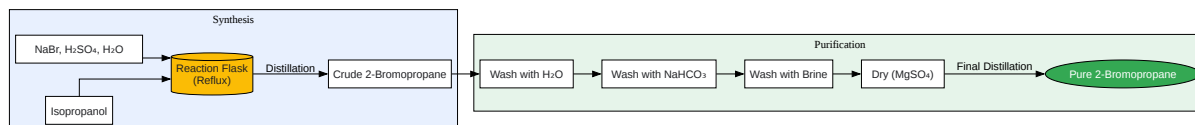
Procedure:

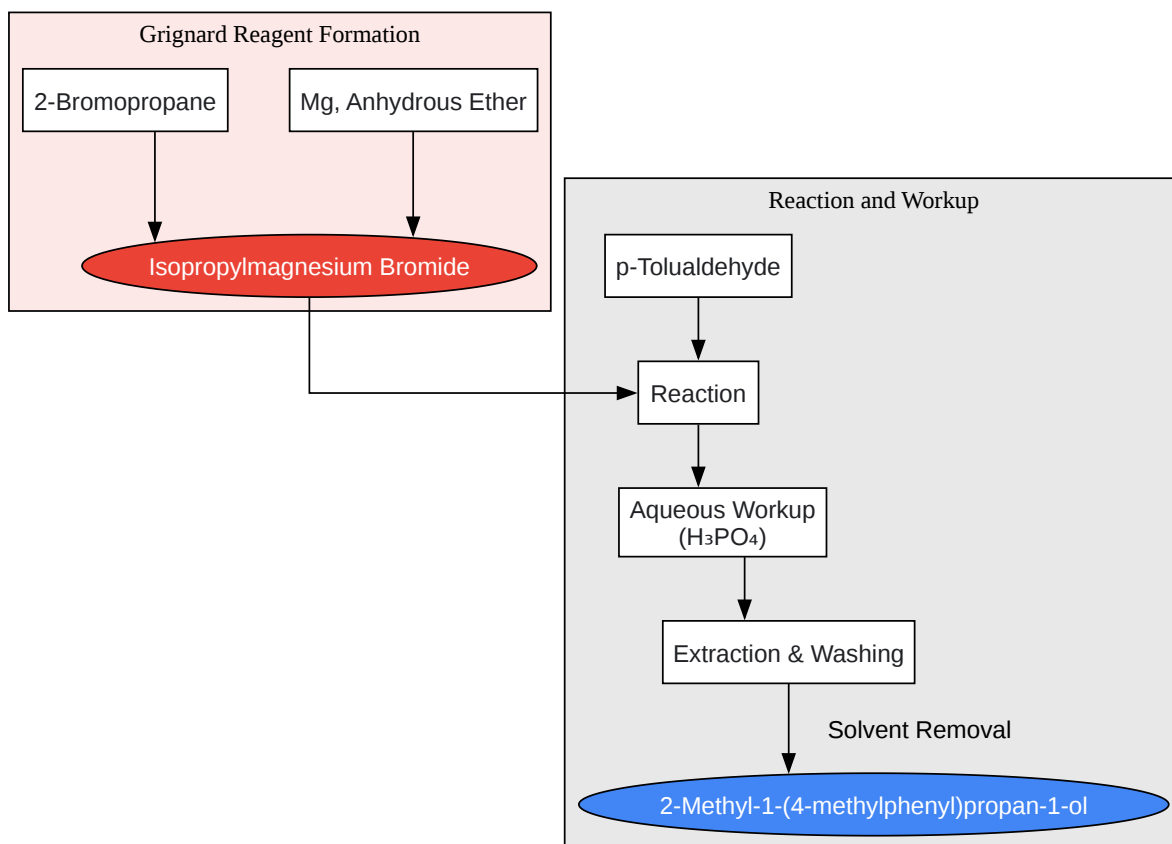
- Grignard Reagent Formation:
 - Place magnesium turnings in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add a small amount of anhydrous diethyl ether.
 - In an addition funnel, prepare a solution of **2-bromopropane** in anhydrous diethyl ether.
 - Add a small portion of the **2-bromopropane** solution to the magnesium turnings to initiate the reaction. The reaction is indicated by bubbling and a cloudy appearance.
 - Once initiated, add the remaining **2-bromopropane** solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure complete reaction.
- Reaction with Aldehyde:
 - Cool the Grignard reagent to room temperature.
 - Prepare a solution of p-tolualdehyde in anhydrous diethyl ether in the addition funnel.
 - Add the aldehyde solution dropwise to the Grignard reagent with stirring.
 - After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.
- Workup:

- Pour the reaction mixture into a beaker containing ice and 1M phosphoric acid to quench the reaction and dissolve the magnesium salts.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash sequentially with 5% NaOH solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alcohol product.

Visualized Workflows and Relationships

Synthesis and Purification of 2-Bromopropane





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromopropane | C₃H₇Br | CID 6358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromopropane - Wikipedia [en.wikipedia.org]
- 3. C₃H₇Br CH₃CHBrCH₃ infrared spectrum of 2-bromopropane prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Page loading... [wap.guidechem.com]
- 5. odinity.com [odinity.com]
- To cite this document: BenchChem. [Synonyms and alternative names for 2-Bromopropane.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125204#synonyms-and-alternative-names-for-2-bromopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com